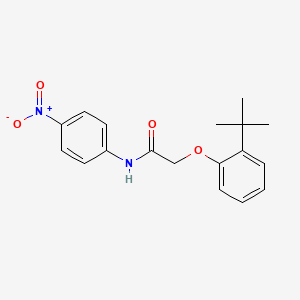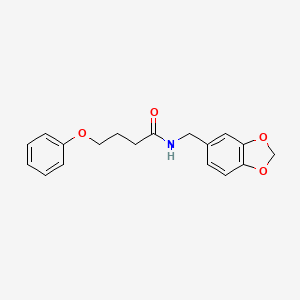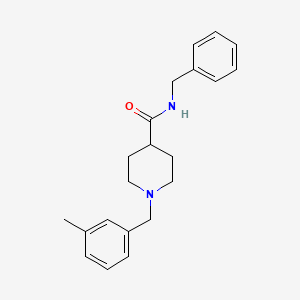![molecular formula C14H15N3S2 B4963741 N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea](/img/structure/B4963741.png)
N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea, commonly known as PETT, is a chemical compound with potential applications in scientific research. PETT belongs to the class of thiourea compounds and is known for its ability to inhibit the activity of certain enzymes.
Mecanismo De Acción
PETT inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. The binding of PETT to the enzyme is reversible, and the inhibition can be overcome by increasing the concentration of the substrate.
Biochemical and Physiological Effects:
PETT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Helicobacter pylori. PETT has also been shown to have anti-inflammatory effects, as it inhibits the activity of cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PETT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of selectivity for certain enzymes. However, PETT also has some limitations. It can be toxic to cells at high concentrations, and its inhibition of enzymes can be overcome by increasing the concentration of the substrate.
Direcciones Futuras
There are several future directions for research on PETT. One area of interest is the development of PETT analogs with improved selectivity and potency. Another area of interest is the study of PETT's potential as an anti-cancer agent. Additionally, PETT's potential as an anti-inflammatory agent warrants further investigation.
Métodos De Síntesis
PETT can be synthesized by reacting N-phenylthiourea with 2-(2-pyridinylthio)ethylamine in the presence of a catalyst such as copper(II) acetate. The reaction yields PETT as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
PETT has been used in various scientific research studies due to its potential as an enzyme inhibitor. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease. PETT has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-phenyl-3-(2-pyridin-2-ylsulfanylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S2/c18-14(17-12-6-2-1-3-7-12)16-10-11-19-13-8-4-5-9-15-13/h1-9H,10-11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUURYSDLVJLEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B4963658.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-methylphenyl)amino]-2-propanol}](/img/structure/B4963659.png)
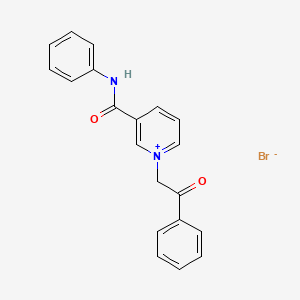
![5-(4-methylphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963669.png)
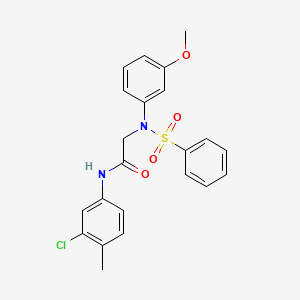


![N-cyclopropyl-4-methoxy-2-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B4963709.png)
amine](/img/structure/B4963720.png)
![4-[2-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4963730.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4963747.png)
